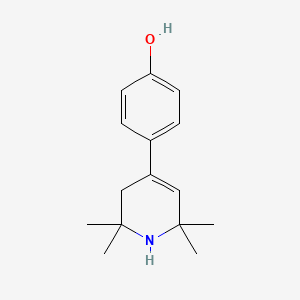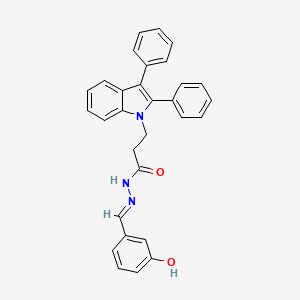
4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol (THTPP) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol is not fully understood, but it is believed to involve its antioxidant and anti-inflammatory properties. This compound has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of inflammation and related diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as potential anticancer and neuroprotective effects. This compound has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of inflammation and related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol is its potential as a versatile building block for the synthesis of novel materials. This compound has been used as a building block for the synthesis of metal-organic frameworks and polymers, which have potential applications in various fields. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. However, there are also limitations to the use of this compound in lab experiments, including the complex synthesis process and the need for careful attention to reaction conditions and purification techniques to ensure high purity and yield.
Orientations Futures
There are numerous future directions for the study of 4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol, including its potential as a therapeutic agent for various diseases, its use as a building block for the synthesis of novel materials, and its potential applications in environmental science. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, the development of new and improved synthesis methods for this compound could lead to increased efficiency and yield, making it more accessible for use in lab experiments.
Méthodes De Synthèse
4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol can be synthesized through a multistep process involving the reaction of 2,6-dimethylpyridine with phenol. The resulting product is then treated with formaldehyde and hydrogen peroxide to yield this compound. The synthesis of this compound is a complex process that requires careful attention to reaction conditions and purification techniques to ensure high purity and yield.
Applications De Recherche Scientifique
4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol has been studied extensively for its potential applications in various fields, including biomedicine, materials science, and environmental science. In biomedicine, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In materials science, this compound has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and polymers. In environmental science, this compound has been studied as a potential adsorbent for the removal of heavy metals and other pollutants from water.
Propriétés
IUPAC Name |
4-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-14(2)9-12(10-15(3,4)16-14)11-5-7-13(17)8-6-11/h5-9,16-17H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZWFKGBMAAUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(N1)(C)C)C2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromo-6-ethoxyphenoxy}acetate](/img/structure/B5434319.png)
![1-acetyl-N-[(5-isobutylisoxazol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B5434324.png)
![ethyl 4-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5434335.png)
![2-{[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5434336.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5434340.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5434352.png)
![2-(1-azocanylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5434356.png)
![1-[3-(diethylamino)propyl]-4-(2,5-dimethylbenzoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434386.png)

![5-{3-chloro-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5434396.png)
![2-amino-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5434403.png)
![(3aR*,5S*,6S*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5434409.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)-N-methylurea](/img/structure/B5434414.png)